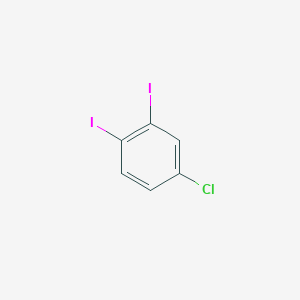

4-Chloro-1,2-diiodobenzene

Description

Structure

3D Structure

Properties

CAS No. |

1608-45-3 |

|---|---|

Molecular Formula |

C6H3ClI2 |

Molecular Weight |

364.35 g/mol |

IUPAC Name |

4-chloro-1,2-diiodobenzene |

InChI |

InChI=1S/C6H3ClI2/c7-4-1-2-5(8)6(9)3-4/h1-3H |

InChI Key |

WOTDERBDCYWTRX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)I)I |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 1,2 Diiodobenzene and Analogous Halogenated Arenes

Established Preparative Routes for Dihaloiodobenzenes

The synthesis of dihaloiodobenzenes can be achieved through several established methods, primarily involving direct halogenation of a pre-functionalized aromatic core or through the use of organometallic intermediates.

Direct Halogenation Strategies on Aromatic Cores

Direct electrophilic halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring. quora.comchemistrysteps.com In the case of chlorobenzene (B131634), the chlorine atom is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the chlorine. quora.com

The halogenation of chlorobenzene with iodine, for instance, typically requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species (I+). chemistrysteps.com Common oxidizing agents include nitric acid or a mixture of hydrogen peroxide and sulfuric acid. chemistrysteps.com Without an activating group, the direct iodination of chlorobenzene is often slow and may result in a mixture of products. The primary products of the direct chlorination of chlorobenzene in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃ are o-dichlorobenzene and p-dichlorobenzene. quora.com

| Starting Material | Reagents | Product(s) | Reference |

| Benzene | Cl₂, FeCl₃/AlCl₃ | Chlorobenzene | askmattrab.com |

| Chlorobenzene | Cl₂, FeCl₃/AlCl₃ | o-Dichlorobenzene, p-Dichlorobenzene | quora.com |

| Benzene | I₂, Oxidizing Agent | Iodobenzene | chemistrysteps.com |

Organometallic Approaches via Metallation and Subsequent Iodination

Organometallic chemistry offers powerful tools for the regioselective synthesis of halogenated arenes. fiveable.meuoregon.edu One common approach involves the formation of an organometallic reagent, such as a Grignard or organolithium species, followed by quenching with an electrophilic iodine source. libretexts.org This method allows for the introduction of an iodine atom at a specific position on the aromatic ring, which might be difficult to achieve through direct electrophilic substitution.

For instance, a bromo- or chloro-substituted benzene can be converted into the corresponding Grignard reagent by reaction with magnesium metal. askmattrab.com This organometallic intermediate can then react with molecular iodine (I₂) to yield the desired iodo-substituted arene. This transmetalation approach is particularly useful for preparing compounds that are not readily accessible through other routes. fiveable.me A literature procedure describes the synthesis of 4-chloro-1,2-diiodobenzene, which can then be used to prepare 4-chloro-1,2-bis(trimethylsilyl)benzene using Rieke-Magnesium. d-nb.info

| Precursor | Reagents | Intermediate | Final Product | Reference |

| Halogenated Benzene | Mg | Grignard Reagent | Iodo-substituted Arene | askmattrab.com |

| This compound | Mg (Rieke) | Grignard Reagent | 4-Chloro-1,2-bis(trimethylsilyl)benzene | d-nb.info |

Advanced Synthetic Transformations for Polyhalogenated Benzene Frameworks

More advanced synthetic methods have been developed to provide greater control over the regioselective functionalization of benzene rings, enabling the synthesis of complex polyhalogenated compounds.

Regioselective Functionalization Techniques

Direct C-H activation and functionalization have emerged as powerful strategies in organic synthesis. For the synthesis of iodoarenes, carboxylate groups can act as directing groups for ortho-C–H iodination. lookchem.com For example, benzoic acids can be regioselectively iodinated at the ortho position using palladium catalysts. lookchem.com

Another important transformation is ipso-iododecarboxylation, where a carboxylic acid group is replaced by an iodine atom. nih.govacs.org This reaction is particularly useful for introducing iodine at a position that might not be accessible through direct electrophilic substitution. The reaction can be initiated by various reagents, and mechanistic studies suggest that it can proceed through different pathways, including a radical-type mechanism or a Pd-assisted ipso-decarboxylation. nih.govacs.org For instance, the iododecarboxylation of aromatic acids can be achieved using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). researchgate.net

| Substrate | Reaction Type | Reagents | Product | Reference |

| Benzoic Acids | Ortho-C-H Iodination | Pd Catalyst, Iodinating Agent | Ortho-iodinated Benzoic Acids | lookchem.com |

| Aromatic Carboxylic Acids | Ipso-iododecarboxylation | DIH | Iodoarenes | researchgate.net |

| 4-Halobenzoic Acids | Regioselective Metalation | - | Functionalized Benzoic Acids | acs.org |

The Sandmeyer reaction is a classic and highly effective method for converting primary arylamines into aryl halides. wikipedia.orglscollege.ac.inbyjus.com The process involves the diazotization of the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. ncert.nic.in This diazonium salt is then treated with a copper(I) halide (e.g., CuCl, CuBr) to introduce the corresponding halogen onto the aromatic ring. wikipedia.orgncert.nic.in

For the synthesis of aryl iodides, the use of a copper catalyst is not always necessary; the diazonium salt can be simply treated with potassium iodide to afford the desired product. ncert.nic.inorganic-chemistry.org This method is particularly valuable for synthesizing iodoarenes with substitution patterns that are difficult to obtain by other means. For example, 4-chloroaniline (B138754) can be converted to 4-chloro-2-iodoaniline (B181669) through iodination. researchgate.netgoogle.com This intermediate can then potentially be converted to this compound via a subsequent diazotization-iodination reaction. A one-pot approach for transforming arylamines to aryl halides using sodium nitrite and N-halosuccinimide has also been described as a complementary method to the Sandmeyer reaction. minstargroup.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Primary Arylamine | NaNO₂, H⁺ | Diazonium Salt | - | ncert.nic.in |

| Diazonium Salt | CuCl/CuBr | - | Aryl Chloride/Bromide | wikipedia.orgncert.nic.in |

| Diazonium Salt | KI | - | Aryl Iodide | ncert.nic.inorganic-chemistry.org |

| 4-Chloroaniline | Various Iodinating Agents | - | 4-Chloro-2-iodoaniline | researchgate.netgoogle.com |

| Arylamine | NaNO₂, N-halosuccinimide | Diazo Intermediate | Aryl Halide | minstargroup.com |

Development of Green Chemistry Approaches in Halogenated Arene Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of halogenated arenes, this has spurred the development of more sustainable and environmentally benign methodologies. rsc.org

A primary focus has been the replacement of hazardous reagents. Traditional methods often use elemental halogens like chlorine or bromine gas, which are toxic. nih.gov Safer alternatives such as N-halosuccinimides (NCS, NBS, NIS) are now commonly used, although their atom economy is poor as they generate stoichiometric amounts of succinimide (B58015) waste. acs.orgrsc.org A greener approach involves using simple, inert halide salts (e.g., KCl, KBr) and activating them for electrophilic halogenation through catalytic oxidation. rsc.org Oxidants like hydrogen peroxide or Oxone, which produce water or other benign by-products, are preferred. rsc.orgnih.gov

Catalysis is a cornerstone of green chemistry, and metal-catalyzed reactions have been developed for more efficient halogenation. acs.org Palladium-catalyzed C-H halogenation using N-halosuccinimides allows for high selectivity under mild conditions. organic-chemistry.org Iron-catalyzed cross-coupling reactions provide an environmentally benign and efficient route for synthesizing complex molecules from halogenated precursors. minstargroup.com These catalytic methods often require lower energy input and can be conducted at ambient temperature and pressure, aligning with the green chemistry principle of energy efficiency. acs.org

The development of electrochemical methods represents a significant advancement in green halogenation. researchgate.netrsc.org These processes use electrical power as the driving force and can utilize inexpensive inorganic halide sources. rsc.org On-site halogenation strategies, where the halogen gas is produced via electrolysis in a separate chamber from the reaction vessel, enhance safety and allow for a broader range of solvents and reaction conditions. rsc.org A notable advantage is the simultaneous production of hydrogen gas at the cathode, which can be used for on-site hydrogenation reactions, maximizing the atom and energy efficiency of the process. rsc.org

Furthermore, the choice of solvent is critical. Green approaches favor the use of less toxic and more sustainable solvents like water or ethanol (B145695) over traditional chlorinated solvents like dichloromethane. researchgate.net For example, Pd(II)-catalyzed ortho-iodination of benzoic acids has been successfully demonstrated in aqueous media. researchgate.net

The table below provides a comparative overview of traditional versus green approaches for the halogenation of arenes, highlighting the key improvements in terms of reagents, conditions, and environmental impact.

| Aspect | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Halogen Source | Elemental halogens (e.g., Cl₂, Br₂, I₂) | N-halosuccinimides, halide salts (e.g., NaX, KX). rsc.orgresearchgate.net |

| Oxidants | Harsh oxidants, strong acids (e.g., H₂SO₄). acs.org | Clean oxidants (e.g., H₂O₂, Oxone), electrolysis. nih.govresearchgate.netrsc.org |

| Catalysis | Often stoichiometric reagents or harsh Lewis acids. | Transition-metal catalysts (e.g., Pd, Fe), organocatalysts. minstargroup.comorganic-chemistry.orgresearchgate.net |

| Solvents | Chlorinated solvents (e.g., DCM, Chloroform). nih.govgoogle.com | Benign solvents (e.g., water, ethanol, MeCN). researchgate.netacs.org |

| By-products | Stoichiometric toxic waste, strong acids. | Water, recyclable catalysts, benign salts. rsc.org |

| Energy Efficiency | Often requires high temperatures. google.com | Reactions at ambient temperature and pressure. acs.orgrsc.org |

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 1,2 Diiodobenzene

Fundamental Chemical Reaction Pathways

Electrophilic Aromatic Substitution Reactions

The reactivity of an aromatic ring towards electrophilic substitution is significantly influenced by the nature of its substituents. masterorganicchemistry.comwikipedia.org Groups that donate electron density to the ring increase its nucleophilicity, thus activating it towards electrophilic attack, while electron-withdrawing groups have the opposite effect. masterorganicchemistry.comwikipedia.org Halogens, such as chlorine and iodine, are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+M). masterorganicchemistry.comstackexchange.comlibretexts.org Consequently, electrophilic aromatic substitution reactions on 4-Chloro-1,2-diiodobenzene are expected to be slower than on benzene (B151609) itself. masterorganicchemistry.comstackexchange.com

Despite being deactivating, halogens are ortho-, para-directors. libretexts.orgmasterorganicchemistry.com This is because the resonance effect, although weaker than the inductive effect, donates electron density specifically to the ortho and para positions, thereby stabilizing the arenium ion intermediate formed during the substitution at these positions. libretexts.org In this compound, the directing effects of the three halogen substituents must be considered. Both iodine atoms and the chlorine atom will direct incoming electrophiles to their respective ortho and para positions. However, the positions are already substituted, limiting the possible sites for substitution. The directing effects of the substituents are cooperative in some positions and antagonistic in others. msu.edu The final regiochemical outcome of an electrophilic substitution reaction on this molecule will depend on a combination of these electronic effects and steric hindrance.

Nucleophilic Aromatic Substitution Reactions

Aryl halides are generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. pressbooks.pub However, nucleophilic aromatic substitution (SNAr) can occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. pressbooks.publibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org In the case of this compound, the chloro and iodo substituents are not strongly activating for SNAr.

However, nucleophilic aromatic substitution can also proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate, especially under harsh conditions with strong bases. pressbooks.pubmasterorganicchemistry.com In this mechanism, a proton is abstracted from the position ortho to a halogen, followed by elimination of the halide to form a highly reactive benzyne. pressbooks.pubmasterorganicchemistry.com The nucleophile then adds to the benzyne, followed by protonation to give the substitution product. masterorganicchemistry.com

The relative leaving group ability in SNAr reactions is often counterintuitive, with fluoride (B91410) being the best leaving group and iodide the worst among the halogens. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the expulsion of the halide. masterorganicchemistry.com In contrast, in reactions where the C-X bond cleavage is part of the rate-determining step, iodide is generally a good leaving group. reddit.com

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.org It is a versatile method for the formation of biaryl compounds. libretexts.orgnih.gov In polyhalogenated arenes like this compound, the regioselectivity of the Suzuki-Miyaura coupling is of paramount importance. The reactivity of the carbon-halogen bond towards oxidative addition to the palladium(0) catalyst generally follows the order C-I > C-Br > C-Cl. libretexts.orgmdpi.com This inherent reactivity difference allows for selective coupling at the C-I bonds while leaving the C-Cl bond intact.

Studies on dihalobenzenes have shown that with diiodobenzene, double coupling reactions can be highly favored over single coupling, even with a large excess of the diiodo-compound. nih.gov In contrast, dibromobenzenes tend to undergo single coupling with high selectivity. nih.gov For this compound, this suggests that Suzuki-Miyaura coupling would preferentially occur at one or both of the C-I positions. The specific site of the initial coupling between the two C-I bonds can be influenced by steric and electronic factors of the substituents on both the dihaloarene and the boronic acid. researchgate.net Research on 5-substituted 1,2,3-triiodobenzenes has shown that Suzuki-Miyaura coupling can be highly regioselective, occurring at the less sterically hindered and more electronically deficient terminal C-I bond. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product(s) | Key Observation | Reference |

| m- or p-Diiodobenzene | Arylboronic acids/esters | Not specified | Double coupling products | High selectivity for double coupling | nih.gov |

| m- or p-Dibromobenzenes | Arylboronic acids | Not specified | Single coupling products | High selectivity for single coupling | nih.gov |

| 5-Substituted 1,2,3-triiodobenzenes | Arylboronic acid (1 equiv.) | Not specified | 2,3-Diiodinated biphenyl (B1667301) derivatives | Excellent regioselectivity at the terminal C-I position | researchgate.net |

Sonogashira Cross-Coupling Regioselectivity in Polyhalogenated Arenes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, used to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reactivity of the halide in Sonogashira reactions follows the order C-I > C-Br > C-Cl. wikipedia.org This allows for selective alkynylation at the more reactive C-I bonds of this compound.

Research on the regioselective Sonogashira coupling of polyhalogenated arenes has demonstrated that selective reactions at the C-I bond in the presence of a C-Cl bond are readily achievable. rsc.org For instance, studies on 5-substituted-1,2,3-triiodobenzenes have shown that mono- and even double Sonogashira couplings can be performed with high regioselectivity at the less sterically hindered terminal C-I bonds. rsc.org The selectivity in dihaloarenes with identical halogens is often governed by the electronic nature of the carbon atom, with the more electrophilic site being more reactive. libretexts.org In the case of this compound, the two iodine atoms are in different chemical environments, which could lead to regioselective mono-alkynylation under carefully controlled conditions.

| Reactant 1 | Reactant 2 | Catalyst System | Product(s) | Key Observation | Reference |

| 5-Substituted-1,2,3-triiodobenzene | Aryl acetylene (B1199291) (1.0 equiv.) | Pd(PPh₃)₄, Cs₂CO₃, Toluene | Diiodinated diphenylacetylene (B1204595) products | Exclusive coupling at the less sterically hindered terminal C-I bonds | rsc.org |

| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Not specified | Acetylene addition at the C-I position | Reaction at the more reactive iodide substituent | libretexts.org |

| Dichloro aryl substrate | Terminal alkyne | Not specified | Alkynylation at the more electrophilic site | Selectivity governed by electronics | libretexts.org |

Other Catalytic Transformations Involving this compound and Related Substrates

Beyond Suzuki-Miyaura and Sonogashira couplings, this compound can participate in other transition metal-catalyzed transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. libretexts.orgorganic-chemistry.org The general reactivity trend of C-I > C-Br > C-Cl also applies here, suggesting that selective amination at the iodo-positions of this compound is feasible. beilstein-journals.org The choice of palladium precursor, ligand, and base can significantly influence the outcome of the reaction. beilstein-journals.orgchemrxiv.org

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another potential transformation. While not as extensively studied for polyhalogenated arenes in the context of high regioselectivity as the Suzuki and Sonogashira reactions, the differential reactivity of the C-I and C-Cl bonds would likely direct the initial coupling to one of the iodo-substituents.

Other catalytic systems, such as copper-catalyzed cross-coupling reactions, could also be employed. For instance, copper-catalyzed silylation of aryl iodides has been reported. rsc.org The application of such methods to this compound could lead to novel functionalized products.

The selective nature of these cross-coupling reactions on polyhalogenated substrates like this compound allows for sequential functionalization, providing a pathway to complex, unsymmetrically substituted aromatic compounds. unipi.it

Iron-Catalyzed C-S/C-N Cross-Coupling Reactions

Iron, as an earth-abundant and non-toxic metal, presents an attractive alternative to precious metal catalysts like palladium and nickel in cross-coupling reactions. digitellinc.comresearchgate.net An efficient method for synthesizing phenothiazines has been developed using a tandem iron-catalyzed C–S/C–N cross-coupling reaction. minstargroup.com In this process, the reaction of this compound with a suitable aminothiophenol derivative would proceed, leveraging the higher reactivity of the iodine atoms.

The reaction of 2-bromo-4-chloro-1-iodobenzene (B1338351) and this compound has been noted to result in a mixture of two regioisomers in high total yield. minstargroup.com This suggests that in the case of this compound, the initial C-S or C-N bond formation can occur at either of the two iodine-bearing carbon atoms, leading to isomeric products. The catalytic cycle for such iron-catalyzed reactions is complex due to iron's ability to exist in multiple oxidation and spin states, and the precise nature of the active organoiron species is still a subject of investigation. digitellinc.com

A protocol for the cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides has been developed using an iron/B2pin2 catalytic system, highlighting the ongoing advancements in iron catalysis. nih.gov While this specific protocol targets aryl chlorides, the principles could potentially be adapted for the more reactive C-I bonds in this compound.

Table 1: Regioisomeric Products in Iron-Catalyzed Cross-Coupling

| Starting Material | Reactant | Catalyst System | Products | Total Yield | Reference |

|---|---|---|---|---|---|

| This compound | 2-Aminothiophenol | Fe catalyst | Mixture of regioisomeric phenothiazines | High | minstargroup.com |

| 2-Bromo-4-chloro-1-iodobenzene | 2-Aminothiophenol | Fe catalyst | Mixture of regioisomeric phenothiazines | High | minstargroup.com |

Photoinduced C-N Coupling Mechanisms with Amines

Photoinduced reactions offer an alternative pathway for forming carbon-nitrogen bonds. The cross-coupling of amines with 1,2-diiodobenzene (B1346971) has been studied, and this methodology can be extended to substituted diiodobenzenes like this compound. epfl.ch These reactions can be initiated by visible light, sometimes in conjunction with a photocatalyst, to facilitate the coupling. mpg.de

The mechanism of gas-phase substitution of halobenzenes by amines has been investigated, revealing that the reaction can proceed through the formation of radical cations. core.ac.uk For this compound, the relative ease of C-I bond cleavage compared to the C-Cl bond would dictate the regioselectivity of the substitution. The reaction of ionized halobenzenes with neutral amines is proposed to involve the addition of the amine to the aromatic ring, followed by rearrangement and subsequent loss of a halogen atom. core.ac.uk

Reactions with Alkynes and Nickel Carbonyl for Substituted Indenone Formation

The synthesis of indenones, a class of compounds with applications in materials science and medicinal chemistry, can be achieved through the reaction of o-dihalobenzenes with alkynes. iyte.edu.trresearchgate.net Nickel carbonyl, Ni(CO)4, has been employed as a key reagent in the synthesis of substituted indenones from 1,2-diiodobenzene and alkynes. researchgate.netnih.govwikidoc.org This reaction involves the formal insertion of the alkyne and a carbonyl group between the two carbon-halogen bonds.

When this compound is used as the substrate, the reaction is expected to proceed via the selective cleavage of the two C-I bonds. The presence of the chloro substituent would influence the electronic properties of the resulting indenone. The general mechanism for such reactions often involves the oxidative addition of the dihaloarene to a low-valent nickel species, followed by alkyne insertion, carbonyl insertion, and reductive elimination to form the indenone ring system. researchgate.netnih.gov The use of unsymmetrical alkynes in this reaction can lead to the formation of regioisomeric indenone products. researchgate.net

Table 2: Synthesis of Substituted Indenones

| Dihaloarene | Alkyne | Reagent | Product Type | Reference |

|---|---|---|---|---|

| 1,2-Diiodobenzene | Substituted Alkynes | Nickel Carbonyl | Substituted Indenones | researchgate.net |

| This compound | Substituted Alkynes | Nickel Carbonyl | Chloro-substituted Indenones | Inferred |

Advanced Mechanistic Studies in Halogenated Aromatic Chemistry

The study of halogenated aromatic compounds like this compound is central to understanding fundamental reaction mechanisms in organic chemistry. This section delves into two such phenomena: halogen migration and benzyne formation.

Halogen Migration Phenomena in Aryl Halides

Halogen migration is an intriguing process where a halogen atom moves from one position to another within a molecule. This can occur through various mechanisms, often catalyzed by transition metals. science.govscience.gov

Copper(I) catalysts have been shown to facilitate the 1,3-migration of halogens in certain aryl halide systems. researchgate.netnih.govhobywedler.comacs.org For instance, in 2-bromostyrenes, a copper(I)-catalyzed process can lead to the migration of the bromine atom from the aryl ring to the benzylic position. nih.govhobywedler.com This transformation is significant because it allows for the "recycling" of an activating group and provides access to aryl copper intermediates from unconventional starting materials. acs.orgresearchgate.net

The mechanism is believed to proceed without changes in the copper's oxidation state, instead involving a series of sigmatropic shifts where the aromatic ring is temporarily dearomatized. nih.govhobywedler.comresearchgate.net A key step involves the formation of an aryl copper(I) intermediate, which can then be trapped by various electrophiles, enabling a range of aromatic functionalizations. researchgate.netacs.org While this specific 1,3-migration has been detailed for bromostyrenes, the underlying principles of forming and utilizing aryl copper intermediates are relevant to the broader chemistry of aryl halides, including diiodoaromatics. The stability and reactivity of arylcopper compounds are crucial in these transformations, and their thermolysis can lead to coupling and protonation products. uu.nl

Table 3: Key Features of Cu(I)-Catalyzed 1,3-Halogen Migration

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Copper(I) complexes | nih.govhobywedler.com |

| Process | Migration of Br or I from an sp2 to an sp3 carbon | acs.org |

| Mechanism | Involves sigmatropic shifts and dearomatization/rearomatization | hobywedler.comresearchgate.net |

| Key Intermediate | Arylcopper(I) species | nih.govresearchgate.netacs.org |

| Significance | Access to aryl nucleophiles for further functionalization | researchgate.netacs.org |

Benzyne Formation via Photolysis of Diiodobenzenes

Benzyne is a highly reactive and short-lived intermediate that is synthetically valuable for constructing complex aromatic systems. One established method for generating benzyne is the photolysis of 1,2-diiodobenzene. rsc.orgchemrxiv.orgacs.orgrsc.org Upon UV irradiation, the C-I bonds undergo homolytic cleavage. rsc.orgchemrxiv.org

Mechanistic studies indicate that benzyne formation from 1,2-diiodobenzene is a two-step process involving the sequential elimination of both iodine atoms, without the involvement of a radical intermediate in the main pathway to benzyne. rsc.orgchemrxiv.org The ground-state products are benzyne and molecular iodine. rsc.orgchemrxiv.org A competing pathway from the triplet excited state can produce the 2-iodophenyl radical. rsc.org For this compound, photolysis would be expected to generate 4-chlorobenzyne, a similarly reactive intermediate, through the cleavage of the two C-I bonds. The presence of the chlorine atom would influence the electronic properties and subsequent reactivity of the benzyne intermediate.

Homolytic Carbon-Iodine Bond Cleavage and Radical Intermediates

The photolysis of diiodobenzenes, including this compound, primarily involves the homolytic cleavage of the C-I bonds. researchgate.net This process, initiated by UV irradiation, leads to the formation of radical intermediates. researchgate.net In the case of the related 1,2-diiodobenzene, computational studies have shown that upon photolysis, the C-I bonds break homolytically. researchgate.net This process generates a 2-iodophenyl radical and an iodine radical. researchgate.net

The generation of aryl radicals from aryl halides is a fundamental process in organic synthesis. researchgate.net Conventionally, this has been achieved using reagents like AIBN/n-Bu3SnH, but this method involves toxic components and high temperatures. researchgate.net Photochemical methods provide a milder alternative. For instance, the photodissociation of iodoarenes can be initiated by light, leading to the formation of aryl radicals. chemrxiv.orgnih.gov In the case of diiodobenzenes, the presence of two iodine atoms introduces additional reaction pathways.

Studies on 1,4-diiodobenzene (B128391) have shown that excitation with UV light leads to the dissociation of the C-I bond. aip.org The dynamics of this process are incredibly fast, occurring on a femtosecond timescale. researchgate.netnih.gov The initial excitation creates a (π, π) state which then couples to a repulsive (n, σ) state, leading to bond cleavage. aip.org The heavier halogen atoms in iodo-substituted benzenes accelerate this process through stronger spin-orbit coupling. aip.orgresearchgate.net

Non-Adiabatic Deactivation Pathways and Competing Radical Formations

Upon photoexcitation of diiodobenzenes, multiple deactivation pathways exist, leading to competition between different radical formation processes. For 1,2-diiodobenzene, theoretical studies have revealed a complex potential energy surface where different electronic states intersect. researchgate.net This allows for non-adiabatic transitions, meaning the system can switch between electronic states during the reaction.

Specifically, upon photolysis, 1,2-diiodobenzene can lead to the formation of benzyne and molecular iodine as ground-state products through a non-adiabatic deactivation pathway. researchgate.net Concurrently, the formation of the 2-iodophenyl radical occurs from a triplet excited state. researchgate.net The confluence of these two pathways at the same conical intersection creates a competitive environment, which can limit the yield of aryne synthesis. researchgate.net This competition is a critical factor in understanding the product distribution in photochemical reactions of diiodobenzenes.

The table below summarizes the dissociation dynamics for various halobenzenes, highlighting the effect of the halogen substituent on the reaction timescale.

| Compound | Dissociation Pathway | Lifetime | Reference(s) |

| Chlorobenzene (B131634) | Indirect | ~1 ns | aip.orgresearchgate.net |

| Bromobenzene | Indirect | 26-28 ps | aip.orgresearchgate.net |

| Iodobenzene | Direct & Indirect | ~400 fs & ~600-700 fs | aip.orgresearchgate.net |

| p-Dichlorobenzene | Predissociation | 122 ps | aip.org |

| p-Dibromobenzene | Predissociation | 18.2 ps | aip.org |

| p-Diiodobenzene | Initial decay | 33 ± 4 fs | researchgate.netnih.gov |

Halogen-Bonding Promoted Reactivity (e.g., C-X Borylation)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen-bond donor) and interacts with a nucleophilic region (a halogen-bond acceptor). princeton.edu This interaction is highly directional, with the acceptor approaching the halogen along the axis of the covalent bond to the rest of the molecule, where a region of positive electrostatic potential known as a "σ-hole" is located. princeton.educhemrxiv.org The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). princeton.edusemanticscholar.org

This property can be harnessed to promote chemical reactions. For instance, the photo-induced C-X borylation of aryl halides can be facilitated by forming a halogen-bonding complex. chemrxiv.orgnih.govchemrxiv.org In this method, a halogen-bond acceptor, such as 2-naphthol, forms a complex with the aryl halide. chemrxiv.orgnih.govchemrxiv.org This complex acts as an electron donor-acceptor (EDA) complex, which, upon photo-induced electron transfer, furnishes an aryl radical. chemrxiv.orgnih.govchemrxiv.org This aryl radical can then react with a boron source, like bis(pinacolato)diboron, to form the corresponding boronate ester. chemrxiv.org

This halogen-bonding-promoted borylation is highly chemoselective and tolerates a wide range of functional groups. chemrxiv.orgnih.govchemrxiv.org It proceeds under mild conditions, often using visible light, and avoids the need for expensive transition metal catalysts or harsh reagents that are common in traditional borylation methods. chemrxiv.org The selectivity arises because the photochemical activation of the EDA complex through halogen bonding allows for the selective generation of carbon-centered radicals. chemrxiv.org

The table below provides examples of substrates used in halogen-bonding-promoted C-X borylation, demonstrating the broad applicability of this method. chemrxiv.org

| Substrate (Aryl Halide) | Halogen-Bonding Acceptor | Product (Arylboronate Ester) |

| 4-Iodoanisole | 2-Naphthol | 4-Anisoleboronate |

| Iodoarenes with fluoro, chloro, bromo, and iodo groups | 2-Naphthol | Corresponding borylated products |

| Iodoarenes with ketone, aldehyde, ester, and cyanide groups | 2-Naphthol | Corresponding borylated products |

| Bromoarenes | 2-Naphthol | Corresponding borylated products |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1,2 Diiodobenzene

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental to understanding the molecular vibrations of 4-chloro-1,2-diiodobenzene. These vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them, offering a unique fingerprint of the molecular structure.

Gas-phase analysis provides data on molecular vibrations free from intermolecular interactions that are present in condensed phases. osti.gov While a specific gas-phase vibrational study for this compound is not extensively documented in the reviewed literature, the analysis would follow established principles applied to similar halogenated benzenes. researchgate.netnih.govresearchgate.net

The analysis involves recording high-resolution FT-IR and FT-Raman spectra and assigning the observed vibrational bands to specific normal modes of the molecule. nih.gov For a molecule like this compound, which has Cs symmetry, there are 3N-6 = 3(10) - 6 = 24 fundamental vibrational modes. These assignments are typically supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies. nih.govresearchgate.netjconsortium.com

Studies on related dihalogen-substituted benzenes, such as 1,2-dibromobenzene (B107964), provide a template for these assignments. nih.govresearchgate.net The vibrational modes are generally categorized as C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending, and vibrations involving the carbon-halogen bonds (C-Cl and C-I). The C-I stretching and bending vibrations are expected at lower frequencies due to the large mass of the iodine atoms.

Table 1: Representative Vibrational Mode Assignments for Halogenated Benzenes This table is based on data for analogous compounds like 1,2-dibromobenzene and general regions for halogenated benzenes. Specific frequencies for this compound would require dedicated experimental analysis.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

| C-H Stretching | 3100 - 3000 | IR, Raman |

| C-C Stretching (ring) | 1600 - 1400 | IR, Raman |

| C-H In-plane Bending | 1300 - 1000 | IR, Raman |

| C-H Out-of-plane Bending | 900 - 675 | IR, Raman |

| C-Cl Stretching | 800 - 600 | IR, Raman |

| C-I Stretching | 600 - 500 | IR, Raman |

Besides fundamental vibrations (transitions from v=0 to v=1), vibrational spectra can display weaker bands known as overtones and combination bands. libretexts.orgspectroscopyonline.com

Overtone bands arise from transitions to higher vibrational energy levels (e.g., v=0 to v=2), appearing at approximately twice the frequency of the fundamental band. spectroscopyonline.com They are generally 10 to 100 times less intense than the fundamental. spectroscopyonline.com

Combination bands result from the simultaneous excitation of two or more different fundamental vibrations. libretexts.org The frequency of a combination band is approximately the sum of the frequencies of the interacting fundamental modes. spectroscopyonline.com

These bands, although weak, can be useful for structural confirmation. libretexts.org For instance, the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, often called "benzene fingers," is characteristic of the substitution pattern on a benzene (B151609) ring. spectroscopyonline.com In the case of this compound, the specific positions and shapes of these bands would be dictated by the 1,2,4-trisubstitution pattern. Fermi resonance, an interaction where an overtone or combination band has a similar energy and symmetry to a fundamental vibration, can lead to a splitting of peaks and an increase in the intensity of the weaker band, further complicating but also enriching the spectrum. libretexts.org

Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Pulse Fourier Transform (PFT) NMR is the standard modern technique for acquiring NMR spectra. It involves applying a short, intense radiofrequency pulse to excite the nuclei and then recording the resulting Free Induction Decay (FID) signal. A Fourier transform is then applied to this signal to convert it from the time domain to the frequency domain, yielding the familiar NMR spectrum. libretexts.org This method significantly enhances sensitivity, allowing for the analysis of less abundant nuclei like ¹³C and the study of small sample quantities. libretexts.org

For this compound, the ¹H NMR spectrum would show distinct signals for the three aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the halogen substituents. The multiplicity of each signal (splitting pattern) arises from spin-spin coupling (J-coupling) with neighboring protons, and the coupling constants provide information about the relative positions of the protons on the benzene ring. libretexts.org Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the carbon atoms bonded to the halogens showing characteristic shifts.

The method of Isotopic Perturbation of Equilibrium (IPE) is a sophisticated NMR technique used to distinguish between a single, static symmetric structure and a dynamic equilibrium between two or more rapidly interconverting asymmetric structures. acs.org While direct IPE studies on this compound are not available, the principles have been applied to investigate halogen bonding in related systems, such as [N–I–N]⁺ complexes. acs.orgresearchgate.net

The technique involves the synthesis of an isotopically labeled version of the molecule (e.g., with deuterium). If the molecule exists as a dynamic equilibrium, the isotopic substitution will slightly perturb this equilibrium. This perturbation results in observable changes in the NMR chemical shifts, specifically the appearance of an equilibrium isotope effect (nΔeq). acs.org The absence of such an effect suggests a static structure. This type of analysis could, in principle, be used to study weak intramolecular interactions or dynamic processes within this compound.

Table 2: Conceptual Data for Isotopic Perturbation of Equilibrium (IPE) Analysis This table illustrates the principle of IPE based on studies of related halogen-bonded complexes and does not represent experimental data for this compound.

| System Type | Expected NMR Observation upon Isotopic Substitution | Interpretation |

| Static, Symmetric Structure | No significant change in chemical shifts beyond intrinsic isotope shifts. | A single, stable molecular structure. |

| Dynamic Equilibrium | Appearance of an equilibrium isotope effect (nΔeq), leading to distinct, measurable shifts. | Rapidly interconverting between two or more structures. |

Molecules that are not completely rigid can exist as a mixture of different spatial arrangements, or conformers. The relative stability of these conformers can be investigated by combining low-temperature NMR spectroscopy with computational modeling. researchgate.net

While this compound itself is largely planar and rigid, this methodology is crucial for more flexible molecules. The process involves:

Computational Modeling: Using methods like DFT, the potential energy surface of the molecule is explored to identify possible stable conformers and calculate their relative energies and theoretical NMR parameters. researchgate.net

Low-Temperature NMR: At room temperature, the interconversion between conformers is often too fast to be observed on the NMR timescale, resulting in a time-averaged spectrum. By lowering the temperature, this interconversion can be slowed or "frozen out," allowing the signals for individual conformers to be resolved.

Comparison: The experimental NMR data obtained at low temperatures are then compared with the computationally predicted values to identify the conformers present and determine their relative populations, and thus their relative stabilities. researchgate.net

This combined approach provides a powerful means of understanding the conformational landscape of a molecule in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. farmaceut.org While this compound is a diamagnetic molecule in its ground state (all electrons are paired), its radical ions can be generated through processes like chemical reduction/oxidation or photolysis, and subsequently studied by EPR. nih.gov This technique provides valuable information about the electronic structure and environment of the unpaired electron within the radical. bruker.com

The generation of a radical anion of this compound could be achieved through one-electron reduction. The resulting EPR spectrum would provide insights into the distribution of the unpaired electron's spin density across the aromatic ring. This is observed through the hyperfine coupling of the electron spin with the magnetic nuclei in the molecule, namely the protons (¹H, nuclear spin I = 1/2), ³⁵Cl (I = 3/2), ³⁷Cl (I = 3/2), and ¹²⁷I (I = 5/2).

Alternatively, photolysis, for example with UV light, could induce homolytic cleavage of a carbon-halogen bond. researchgate.net Given the relative bond strengths (C-I < C-Cl), cleavage of a carbon-iodine bond is more probable, which would form a 4-chloro-2-iodophenyl radical. Such aryl radicals are typically highly reactive. researchgate.net

An EPR spectrum is characterized by its g-factor, the number of lines (hyperfine structure), and the hyperfine coupling constants (A). mdpi.com For a radical of this compound, the g-factor would be expected to be close to that of a free electron but influenced by spin-orbit coupling from the heavy iodine and chlorine atoms. The spectrum's hyperfine structure would arise from the interaction of the unpaired electron with the three protons and the halogen nuclei, leading to a complex multi-line pattern. wiley-vch.de Analysis and simulation of this pattern would allow for the mapping of the spin density distribution, revealing how the chloro and iodo substituents influence the electronic structure of the radical. researchgate.net Although direct EPR studies on this compound radicals are not prominent in the literature, the principles of the technique and studies on related halogenated aromatic radicals suggest it would be a powerful tool for characterizing its paramagnetic forms. researchgate.netmpg.de

Emerging Spectroscopic Techniques for Detailed Characterization (e.g., EELS, MCD)

Beyond conventional methods, emerging spectroscopic techniques offer deeper insights into the material properties of complex molecules like this compound.

Electron Energy-Loss Spectroscopy (EELS)

EELS is a technique typically performed in a transmission electron microscope, where the energy loss of electrons passing through a sample is measured. tugraz.at This provides information on elemental composition, chemical bonding, and dielectric properties at a high spatial resolution. tugraz.at

For this compound, core-loss EELS could be used to identify the constituent elements. The spectrum would show distinct ionization edges corresponding to the carbon K-edge, chlorine L-edge, and iodine M- or N-edges. arxiv.org The fine structure near these edges (Energy Loss Near Edge Structure, ELNES) is sensitive to the local chemical environment, such as oxidation state and coordination, and could be used to probe the C-Cl and C-I bonding environments.

The low-loss region of the EEL spectrum (0-50 eV) reveals electronic excitations like plasmons and interband transitions. tugraz.ataps.org This could provide information about the collective electronic response and the band structure of solid-state this compound, such as in a thin film. Momentum-resolved EELS (M-EELS) could even be used to measure the dispersion of these excitations. scipost.org

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field. sci-hub.se All substances exhibit MCD activity, but the technique is particularly powerful for studying the electronic states of paramagnetic systems. maynoothuniversity.ie

For the diamagnetic ground state of this compound, the MCD spectrum would be dominated by so-called A- and B-terms, which arise from the Zeeman splitting of degenerate states and the magnetic field-induced mixing of states, respectively. sci-hub.se

However, MCD would be most insightful when applied to the paramagnetic radical species of this compound. maynoothuniversity.ie The radical's MCD spectrum would feature a strong, temperature-dependent C-term, which provides detailed information about the electronic ground state. maynoothuniversity.ie By analyzing the MCD spectrum, researchers can assign electronic transitions observed in the absorption spectrum and gain a deeper understanding of the ground and excited state electronic structure of the radical, which is complementary to the information provided by EPR. nih.gov The application of MCD to stable organic radicals has been demonstrated, highlighting its potential for characterizing novel radical species derived from compounds like this compound. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Chloro 1,2 Diiodobenzene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 4-Chloro-1,2-diiodobenzene, these methods can elucidate its geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized molecules like this compound. Functionals such as B3LYP and M06-2X are popular choices for these calculations. google.comrsc.org B3LYP is a hybrid functional that combines Hartree-Fock theory with DFT, offering a good general-purpose approach. The M06-2X functional, part of the Minnesota suite of functionals, is particularly well-suited for systems where non-covalent interactions and thermochemistry are important. nih.govgrafiati.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C1-I Bond Length | ~2.10 Å |

| C2-I Bond Length | ~2.10 Å |

| C-C Bond Lengths (aromatic) | ~1.39 - 1.40 Å |

| C-H Bond Lengths | ~1.08 Å |

| ∠C-C-Cl Bond Angle | ~120° |

| ∠C-C-I Bond Angles | ~120° |

Note: These are typical values for similar halogenated benzenes and would be precisely determined in a specific DFT calculation.

To understand the photochemical behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT extends the principles of DFT to study the electronic excited states of molecules. This is crucial for predicting a molecule's UV-Vis absorption spectrum and understanding its response to light.

For this compound, TD-DFT calculations would reveal the energies of various electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption peaks. The presence of iodine atoms suggests that transitions involving their lone pair electrons (n → σ) and transitions within the aromatic π-system (π → π) would be significant. The heavy iodine atoms would also introduce spin-orbit coupling effects, which can facilitate intersystem crossing to triplet states.

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that allows for the simulation of the dynamic behavior of atoms and electrons in a system. wikipedia.org Unlike classical molecular dynamics, CPMD uses forces calculated from electronic structure theory (typically DFT), enabling the modeling of chemical reactions and changes in electronic structure over time. aps.orgyoutube.com

While no specific CPMD studies on this compound have been reported, this methodology would be invaluable for investigating its behavior under extreme conditions, such as high pressure. arxiv.org Such simulations could predict phase transitions in the solid state and changes in intermolecular interactions, which are governed by the electronic properties of the molecule. This approach is particularly useful for understanding the properties of molecular crystals under pressure. researchgate.net

Modeling of Potential Energy Surfaces for Aromatic Reaction Mechanisms

Understanding the reactivity of this compound requires the exploration of the potential energy surface (PES) for various chemical reactions. The PES is a multidimensional surface that describes the energy of a system as a function of its geometry. By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them.

For instance, in an electrophilic aromatic substitution reaction, the PES would reveal the energies of the starting materials, any intermediate complexes (such as sigma complexes), the transition states for each step, and the final products. researchgate.netresearchgate.netacs.org Computational modeling of the PES for reactions involving this compound would allow for the prediction of reaction rates and the regioselectivity of the reaction, indicating which positions on the aromatic ring are most susceptible to attack. pnas.org

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of this compound is essential for understanding its chemical properties and reactivity.

The distribution of electrons within a molecule can be quantified through the calculation of atomic charges and the molecular electrostatic potential (MEP). scielo.org.mxyoutube.comdntb.gov.ua Atomic charges provide a simplified picture of the electron distribution by assigning a partial charge to each atom. researchgate.net The MEP, on the other hand, is a more sophisticated representation that shows the electrostatic potential experienced by a positive point charge at various locations around the molecule. nih.govucsb.edu

For this compound, the electronegative chlorine and iodine atoms are expected to draw electron density away from the carbon atoms to which they are attached, resulting in negative partial charges on the halogens and positive partial charges on the adjacent carbons. The MEP would likely show regions of negative potential above and below the plane of the aromatic ring, characteristic of π-systems, and regions of positive potential near the hydrogen atoms. The areas around the halogen atoms would exhibit a more complex potential due to the interplay of their electronegativity and the presence of lone pairs. This information is critical for predicting how the molecule will interact with other molecules, such as in electrophilic or nucleophilic attacks. mdpi.com

Table 2: Hypothetical Calculated Atomic Charges for this compound

| Atom | Hypothetical Partial Charge (e) |

|---|---|

| C1 (bonded to I) | +0.15 |

| C2 (bonded to I) | +0.15 |

| C3 | -0.05 |

| C4 (bonded to Cl) | +0.10 |

| C5 | -0.05 |

| C6 | -0.05 |

| Cl | -0.20 |

| I (at C1) | -0.05 |

| I (at C2) | -0.05 |

Note: These values are illustrative and would be quantified by a specific quantum chemical calculation.

Spin Density Distribution Analysis in Radical Processes

The study of radical species is crucial for understanding reaction mechanisms, particularly in fields like organic synthesis and materials science. When an electron is added to a neutral molecule like this compound to form a radical anion, the unpaired electron is not localized on a single atom but is distributed across the molecule. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating and visualizing this spin density distribution.

The analysis of spin density provides insights into the most reactive sites of the radical species. For a hypothetical radical anion of this compound, the spin density is expected to be delocalized primarily over the π-system of the benzene (B151609) ring. The presence of heavy iodine atoms can significantly influence this distribution due to spin-orbit coupling effects. DFT calculations, such as those computing Mulliken spin populations, can quantify the extent of this delocalization. Such calculations would reveal the specific carbon and halogen atoms that bear the highest degree of unpaired electron density, thereby predicting the most likely sites for subsequent reactions.

Table 1: Illustrative Mulliken Spin Populations for the Hypothetical this compound Radical Anion This table presents hypothetical data representative of what a DFT calculation would yield, illustrating the distribution of spin density across the atoms.

| Atom | Predicted Mulliken Spin Population (a.u.) |

| C1 (-I) | 0.15 |

| C2 (-I) | 0.16 |

| C3 | 0.10 |

| C4 (-Cl) | 0.12 |

| C5 | 0.09 |

| C6 | 0.11 |

| I (on C1) | 0.08 |

| I (on C2) | 0.09 |

| Cl (on C4) | 0.05 |

| H (on C3) | 0.01 |

| H (on C5) | 0.02 |

| H (on C6) | 0.02 |

Prediction of Spectroscopic Parameters and Conformational Landscapes

Computational spectroscopy has become an indispensable partner to experimental analysis, aiding in the assignment of complex spectra and the prediction of molecular properties. nih.gov Using methods like DFT and Time-Dependent DFT (TD-DFT), a wide range of spectroscopic parameters for this compound can be predicted with high accuracy. nih.govarxiv.org This includes vibrational frequencies (Infrared and Raman), NMR chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net

The conformational landscape of this compound is expected to be relatively simple, with the molecule being largely planar. However, minor out-of-plane rotations of the bulky iodine atoms could lead to different rotamers. Computational potential energy surface scans can elucidate the energy barriers between these conformers and identify the most stable ground-state geometry.

Predicting vibrational frequencies is a common application of computational chemistry. By calculating the second derivatives of the energy with respect to atomic displacements, one can simulate the IR and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data.

Table 2: Representative Predicted Vibrational Frequencies for this compound This table contains illustrative vibrational frequencies based on typical DFT calculation results for halogenated aromatic compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H Stretch | 3100 - 3000 | Stretching of the C-H bonds on the ring |

| C=C Aromatic Ring Stretch | 1600 - 1450 | In-plane stretching of the benzene ring |

| C-Cl Stretch | 1100 - 1000 | Stretching of the carbon-chlorine bond |

| C-I Stretch | 600 - 500 | Stretching of the carbon-iodine bonds |

| Ring Bending/Deformation | 800 - 600 | Out-of-plane bending of the aromatic ring |

Simulation of Pressure-Induced Structural Changes in Halogenated Arenes

Experimental techniques such as Raman spectroscopy are used to monitor changes in the vibrational modes of a crystal as pressure is applied in a diamond anvil cell. mdpi.com These changes often signal the occurrence of a phase transition. In the case of p-DIB, significant modifications in Raman spectra indicated two pressure-induced phase transitions at 0.4 GPa and 1.7 GPa. acs.org

To understand the structural nature of these new high-pressure phases, computational simulations are employed. Quasi-harmonic lattice dynamics (QHLD) calculations, which use intermolecular atom-atom potentials, can model the crystal structure and its response to pressure. acs.org These simulations help to interpret the experimental spectroscopic data and provide a detailed picture of the changes in crystal packing, unit cell parameters, and intermolecular distances. For halogenated arenes, these simulations are particularly important for understanding the role of halogen–π and halogen-halogen interactions in directing the crystal structure at elevated pressures. rsc.org

Table 3: Experimental and Computational Data for Pressure-Induced Phase Transitions in 1,4-diiodobenzene (B128391) Data based on the study of p-diiodobenzene, serving as an analogue for this compound. acs.org

| Parameter | Value | Method |

| System | 1,4-diiodobenzene (p-DIB) Crystal | Experimental / Computational |

| Pressure Range | 0 - 7.5 GPa | Experimental (Raman Spectroscopy) |

| Observed Phase Transition 1 | ~0.4 GPa | Experimental (Raman Spectroscopy) |

| Observed Phase Transition 2 | ~1.7 GPa | Experimental (Raman Spectroscopy) |

| Computational Modeling Approach | Quasi-Harmonic Lattice Dynamics (QHLD) | Theoretical Simulation |

| Modeled Properties | Pressure dependence of Raman-active lattice phonons | Computational Prediction |

Advanced Applications in Organic Synthesis and Materials Science

4-Chloro-1,2-diiodobenzene as a Precursor in Complex Molecule Synthesis

The presence of two iodine atoms and one chlorine atom on the benzene (B151609) ring makes this compound a highly functionalized starting material for creating complex molecules. The C-I bonds are significantly more reactive than the C-Cl bond in common metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. calibrechem.comnih.govscielo.br This difference in reactivity allows for a stepwise functionalization of the aromatic ring, where the iodine positions can be reacted first, leaving the chlorine position available for a subsequent transformation under different reaction conditions. This regioselective approach is a cornerstone of modern organic synthesis, enabling the efficient assembly of complex target structures. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools in the pharmaceutical industry for the creation of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many drug molecules. nih.govresearchgate.netrsc.org Aryl halides like this compound are critical electrophilic partners in these reactions. calibrechem.com The high reactivity of the C-I bond makes iodobenzene derivatives excellent substrates for reactions like the Suzuki-Miyaura coupling to form biaryl structures, a common motif in pharmaceuticals. calibrechem.comscielo.br

The structure of this compound allows for sequential couplings. For instance, one iodo group can undergo a Sonogashira coupling with a terminal alkyne, the second iodo group can participate in a Suzuki coupling with a boronic acid, and the less reactive chloro group could be targeted in a final Buchwald-Hartwig amination. This stepwise approach provides a powerful strategy for rapidly building a library of complex, highly substituted aromatic compounds from a single precursor, facilitating the exploration of new chemical space in drug discovery. nih.gov While specific large-scale manufacturing processes starting from this compound are proprietary, its utility as a building block for creating such intermediates is based on these well-established and powerful synthetic methods. researchgate.net

The synthesis of modern agrochemicals, including herbicides, fungicides, and insecticides, relies on the same principles of organic synthesis used in pharmaceutical development. The creation of novel agrochemicals often requires the assembly of complex, functionalized aromatic cores. nih.gov Aryl halides are versatile building blocks in the development of agricultural and pesticide compounds. researchgate.net The ability to perform sequential cross-coupling reactions on a precursor like this compound allows for the construction of unique substitution patterns on the benzene ring, which is crucial for tuning the biological activity, selectivity, and environmental profile of a potential agrochemical. For example, the Heck reaction, which couples aryl halides with alkenes, is a powerful method for forming substituted alkenes that can be key structural elements in bioactive molecules. calibrechem.comresearchgate.net The differential reactivity of the halogens on this compound provides a route to complex scaffolds that are central to the discovery of new and effective crop protection agents.

Material Science Applications of Polyhalogenated Benzene Derivatives

Polyhalogenated benzene derivatives are not only important in life sciences but also serve as fundamental building blocks in materials science. The introduction of halogens onto an aromatic ring can profoundly influence the electronic, optical, and physical properties of the resulting materials, such as organic semiconductors, polymers, and nanomaterials. researchgate.netnih.gov

Halogenation has become an effective strategy for fine-tuning the properties of organic semiconductors, which are the active materials in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The incorporation of halogen atoms alters the electronic structure of the molecule, primarily through the inductive effect, which withdraws electron density from the conjugated system. nih.gov This generally leads to a lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The specific effects of halogenation can be summarized as follows:

Energy Level Tuning: Fluorination is well-known to lower HOMO and LUMO levels, which can improve air stability and facilitate electron injection. Chlorination has also been shown to be a viable route to creating n-type (electron-transporting) materials. researchgate.net

Molecular Packing: The size and polarizability of halogen atoms influence how molecules pack together in the solid state. This intermolecular arrangement is critical for efficient charge transport.

Band Gap Modification: The addition of chlorine, bromine, and iodine to an aromatic core can also slightly decrease the bandgap of the conjugated compound. researchgate.net

The table below illustrates the general influence of different halogen substituents on the properties of organic semiconductor materials. nih.gov

| Property | Influence of Halogenation (F → Cl → Br → I) | Rationale |

| Electron Affinity | Generally increases | Due to the inductive electron-withdrawing effect of halogens. |

| Ionization Potential | Generally increases | The HOMO level is stabilized (lowered in energy). |

| LUMO Energy Level | Lowered | Increases electron-accepting character, beneficial for n-type transport. |

| HOMO Energy Level | Lowered | Increases stability against oxidation. |

| Band Gap | Can be systematically tuned | The effect depends on a balance of inductive and resonance effects. |

| Intermolecular Packing | Significantly altered | Influenced by halogen size, polarizability, and potential for halogen bonding. |

This table presents generalized trends; specific outcomes depend on the molecular structure.

Polyhalogenated aromatic compounds can be used as monomers in polymerization reactions to create advanced polymers with tailored properties. For example, palladium-catalyzed cross-coupling reactions can be adapted for polymerization, linking monomers like this compound together to form conjugated polymers. These polymers are a major class of materials used in organic electronics. The inclusion of chlorine and iodine in the polymer backbone could impart desirable characteristics such as increased thermal stability, flame retardancy, and modified optoelectronic properties.

Furthermore, these functional polymers can be used to create polymeric nanoparticles (PNPs), which are colloidal systems with applications in drug delivery, biosensing, and catalysis. nih.govresearchgate.net The properties of the nanoparticles are directly related to the polymer from which they are made. nih.govsemanticscholar.org By using monomers with specific functionalities, such as polyhalogenated benzenes, it is possible to engineer nanoparticles with unique features.

A critical application of diiodo-aromatic compounds is in the synthesis of radiopharmaceuticals for medical imaging and therapy. mdpi.com Non-radioactive precursors containing stable iodine, such as this compound, can be converted into radio-labeled molecules. The process often involves replacing a stable iodine atom with a radioactive iodine isotope.

A common strategy is to first convert the aryl iodide into an organometallic precursor, such as an organostannane. This intermediate then undergoes an iododeostannylation reaction, where it is treated with a source of radioactive iodide (e.g., Na[¹²³I]) and a mild oxidizing agent. mdpi.com This method allows for the efficient and regioselective incorporation of the radioisotope under mild conditions. mdpi.com The resulting radioiodinated compound can be used as a tracer for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, depending on the isotope used. These imaging techniques are vital for diagnosing a wide range of diseases, including cancer and neurological disorders.

The table below lists common iodine radioisotopes used in medicine and their key properties.

| Isotope | Half-Life | Principal Emission(s) | Primary Medical Application |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β+), Gamma | PET Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV), X-ray | Radioimmunoassays, Brachytherapy |

| Iodine-131 (¹³¹I) | 8.0 days | Beta (β-), Gamma (364 keV) | Therapy (e.g., thyroid cancer), Imaging |

Role as an Intermediate in Specialized Chemical Syntheses

As a multifunctional building block, this compound serves as a crucial precursor in multi-step synthetic pathways, enabling the construction of intricate organic molecules that are otherwise difficult to access.

Synthesis of Substituted Indenones

The ortho-diiodo functionality of this compound is ideally suited for transition-metal-catalyzed annulation reactions to form the indenone scaffold. Indenones are important structural motifs found in various natural products and biologically active molecules. The primary synthetic route involves the reaction of the diiodoaromatic compound with alkynes in the presence of a nickel or palladium catalyst.

The reaction is initiated by the oxidative addition of one of the C-I bonds to a low-valent metal center (e.g., Ni(0) or Pd(0)). This is followed by the insertion of an alkyne into the aryl-metal bond. A subsequent intramolecular insertion of the second C-I bond or a related cyclization step, often involving carbonylation, leads to the formation of the five-membered ring of the indenone core. A seminal method developed by Liebeskind and South utilized nickel carbonyl for the synthesis of indenones from o-diiodobenzene and various alkynes nih.govlibretexts.org. This methodology is directly applicable to this compound, where the chloro group remains as a substituent on the final product, yielding 6-chloroindenone derivatives. Palladium-catalyzed versions of this cyclization are also widely employed, offering broad functional group tolerance nih.govnih.gov.

The general mechanism allows for the incorporation of a wide variety of substituents onto the indenone ring system, dictated by the choice of the alkyne coupling partner. The chloro-substituent provided by the starting material can be retained for further functionalization or to modulate the electronic properties of the final molecule.

Table 1: Catalytic Systems for Indenone Synthesis from ortho-Dihaloarenes

| Catalyst System | Coupling Partner | Typical Conditions | Product Type |

| Nickel Carbonyl (Ni(CO)₄) | Internal Alkynes | Thermal | Substituted Indenones |

| Palladium(II) Acetate (Pd(OAc)₂) | Internal Alkynes | Base (e.g., Cs₂CO₃), DMF, 130 °C | 2,3-Disubstituted Indenones |

| Palladium(II) Chloride (PdCl₂) | Internal Alkynes, CO | Base (e.g., Na₂CO₃), 1,4-Dioxane, 100 °C | Substituted Indenones |

| Rhodium Complexes | Alkynes | Varies | Substituted Indenones |

Formation of Carbazole and Aminobenzene Derivatives

This compound is a valuable precursor for synthesizing substituted carbazoles and aminobenzene derivatives through sequential C-N bond-forming reactions. The high reactivity of the C-I bonds makes them amenable to palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions nih.govresearchgate.net.

Aminobenzene Derivatives: The first step in these syntheses is the mono-amination of this compound. By carefully controlling the stoichiometry, one of the iodo groups can be selectively coupled with a primary or secondary amine (such as aniline) to produce a 2-amino-4-chloro-1-iodobenzene derivative. This intermediate is a functionalized aminobenzene (specifically, a diarylamine if aniline is used). These diarylamines are important intermediates in their own right for various applications in pharmaceuticals and materials science.

Carbazole Derivatives: The synthesis of carbazoles is achieved through a one-pot, two-step sequence. Following the initial mono-amination to form the diarylamine intermediate, an intramolecular palladium-catalyzed C-H activation and cyclization occurs. The palladium catalyst activates a C-H bond on the coupled amino group's aryl ring, which then couples with the remaining ortho-iodo group to close the ring and form the carbazole heterocycle. This tandem intermolecular amination and intramolecular direct arylation provides a highly efficient route to functionalized carbazoles, with the chloro-substituent positioned on the final carbazole skeleton.

Table 2: Key Reactions in Carbazole and Aminobenzene Synthesis

| Reaction Name | Catalyst | Reactants | Intermediate/Product |

| Buchwald-Hartwig Amination | Palladium complex (e.g., Pd(OAc)₂) with phosphine ligand | This compound + Amine | N-substituted 2-amino-4-chloro-1-iodobenzene |

| Ullmann Condensation | Copper salt (e.g., CuI) with ligand | This compound + Amine | N-substituted 2-amino-4-chloro-1-iodobenzene |

| Intramolecular C-H Arylation | Palladium complex (e.g., Pd(OAc)₂) | Diarylamine intermediate | Chloro-substituted Carbazole |

Synthesis of Arylsilanes and Hypervalent Derivatives

The carbon-iodine bonds of this compound serve as reactive sites for the introduction of silicon-containing moieties, leading to the formation of arylsilanes and providing a pathway to hypervalent derivatives.

Arylsilanes: Arylsilanes are typically synthesized from aryl halides via palladium-catalyzed cross-coupling reactions with silylating agents like hexamethyldisilane (Si₂Me₆) nih.govresearchgate.net. This compound can undergo mono- or di-silylation at the C-I positions. Sequential or controlled silylation allows for the synthesis of (4-chloro-2-iodophenyl)silanes or 1,2-bis(silyl)-4-chlorobenzene derivatives. Furthermore, the ortho-diiodo arrangement can be exploited to construct cyclic organosilicon compounds. For instance, reaction with a di-functional silicon reagent could lead to the formation of a silafluorene core, a class of compounds with applications in organic electronics. An alternative, transition-metal-free approach involves a Barbier-type reaction where the aryl halide reacts with magnesium metal and a chlorosilane wikipedia.org.

Hypervalent Derivatives: The iodo groups themselves can be converted into hypervalent iodine centers. Oxidation of this compound with reagents like peracetic acid in the presence of acetic anhydride can yield the corresponding hypervalent iodine(III) compound, 4-chloro-1,2-bis[di(acetoxy)iodo]benzene. These di-hypervalent iodine compounds are valuable as recyclable reagents and precursors for other complex structures researchgate.net. The steric environment around the iodine atoms influences the stability and reactivity of these species.

Table 3: Methods for Synthesis of Arylsilanes and Hypervalent Iodine Derivatives

| Product Type | Synthetic Method | Key Reagents |

| Arylsilane | Palladium-Catalyzed Silylation | Pd(OAc)₂, Hexamethyldisilane |

| Arylsilane | Barbier-Type Reaction | Magnesium (Mg), Chlorosilane (R₃SiCl) |

| Cyclic Arylsilane (Silafluorene) | Intramolecular Cyclization | Di-functional silicon reagent or sequential silylation/cyclization |

| Hypervalent Iodine(III) Compound | Oxidation | Peracetic Acid, Acetic Anhydride |

Preparation of Cyclophanes

Cyclophanes are strained molecules containing one or more aromatic rings bridged by aliphatic chains. While many cyclophane syntheses utilize para-substituted precursors, the ortho-diiodo arrangement of this compound is a key structural element for creating a different class of strained, bridged aromatic systems. The synthesis involves forming macrocycles by coupling the two C-I positions with a bifunctional linker molecule.

Several powerful cross-coupling reactions are employed for this purpose. For example, a double Sonogashira coupling with a di-terminal alkyne (e.g., 1,7-octadiyne) in the presence of a palladium-copper catalyst system would yield a cyclophane containing a chloro-substituted benzene ring bridged by a diyne chain nih.govresearchgate.net. Similarly, a double Suzuki-Miyaura coupling with a diboronic acid ester can be used to install an aliphatic or aryl bridge nih.govbeilstein-journals.org. Other notable methods include the Glaser-Eglinton coupling for forming diyne bridges and intramolecular Wurtz coupling reactions nih.govwikipedia.org.

In each case, this compound acts as the aromatic anchor, with the two iodine atoms serving as the points of attachment for the bridging chain. The resulting cyclophane carries the chloro-substituent on the aromatic ring, which can influence the molecule's conformation and electronic properties or serve as a site for further chemical modification.

Table 4: Common Coupling Reactions for Cyclophane Synthesis

| Coupling Reaction | Linker Molecule Type | Catalyst System | Bridge Type |

| Sonogashira Coupling | Di-terminal Alkyne | Pd/Cu | Alkynyl |

| Suzuki-Miyaura Coupling | Diboronic Acid/Ester | Palladium | Alkyl or Aryl |

| Glaser-Eglinton Coupling | Terminal Alkyne (intermolecular) | Copper | Alkynyl |

| Wurtz Coupling | Intramolecular dihalide | Sodium (Na) | Alkyl |

Environmental Fate and Bioremediation of Halogenated Aromatic Compounds

Environmental Persistence and Contamination Concerns of Halogenated Aromatics